molecular formula C11H18O2 B15275395 2-Butanoyl-4-methylcyclohexan-1-one

2-Butanoyl-4-methylcyclohexan-1-one

Cat. No.: B15275395
M. Wt: 182.26 g/mol
InChI Key: KMCFTGKYBSWHAK-UHFFFAOYSA-N
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Description

2-Butanoyl-4-methylcyclohexan-1-one is an organic compound with the molecular formula C11H18O2 It is a ketone derivative of cyclohexane, characterized by the presence of a butanoyl group and a methyl group attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butanoyl-4-methylcyclohexan-1-one can be achieved through several methods. One common approach involves the oxidation of menthol to form menthone, which can then be further modified to introduce the butanoyl group. The oxidation of menthol typically uses chromic acid (CrO3) or sodium dichromate (Na2Cr2O7) as oxidizing agents .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale oxidation processes using similar oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and distillation are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

2-Butanoyl-4-methylcyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of carboxylic acids or more complex ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted cyclohexanones or other derivatives.

Scientific Research Applications

2-Butanoyl-4-methylcyclohexan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Butanoyl-4-methylcyclohexan-1-one involves its interaction with specific molecular targets. As a ketone, it can participate in various biochemical pathways, including those involving enzyme-catalyzed reactions. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with active sites of enzymes, influencing their activity and function .

Comparison with Similar Compounds

2-Butanoyl-4-methylcyclohexan-1-one can be compared with other similar compounds such as:

Uniqueness

The presence of both a butanoyl group and a methyl group in this compound gives it unique chemical properties, making it distinct from other cyclohexanone derivatives

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique chemical structure and reactivity make it a valuable subject of study in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

2-butanoyl-4-methylcyclohexan-1-one

InChI

InChI=1S/C11H18O2/c1-3-4-10(12)9-7-8(2)5-6-11(9)13/h8-9H,3-7H2,1-2H3

InChI Key

KMCFTGKYBSWHAK-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1CC(CCC1=O)C

Origin of Product

United States

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